molecular formula C7H10O2 B151930 5-Methylcyclohexane-1,3-dione CAS No. 4341-24-6

5-Methylcyclohexane-1,3-dione

Cat. No. B151930
CAS RN: 4341-24-6
M. Wt: 126.15 g/mol
InChI Key: DMIIMPQQPXUKOO-UHFFFAOYSA-N
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Description

5-Methylcyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, which is a versatile scaffold for the synthesis of a variety of value-added organic molecules, including heterocycles and natural products. The presence of a methyl group at the 5-position on the cyclohexane ring may influence the reactivity and physical properties of the molecule, potentially leading to the synthesis of unique bioactive compounds .

Synthesis Analysis

The synthesis of cyclohexane-1,3-dione derivatives, including those with substituents such as a methyl group, can be achieved through various methods. For instance, the generation of 5,6-dimethylene-2-cyclohexene-1,4-dione from 1,2,3,6-tetrahydrobenzocyclobutene-3,6-dione through thermal ring opening is a method that could potentially be adapted for the synthesis of 5-methyl derivatives . Additionally, the synthesis of trifluoromethylated cyclohexane-1,3-dione derivatives has been demonstrated, which suggests that the introduction of a methyl group at the 5-position could be feasible using similar synthetic strategies .

Molecular Structure Analysis

The molecular structure of cyclohexane-1,3-dione derivatives has been studied using NMR and GIAO-DFT computational methods. These studies provide insights into the electronic environment of the carbonyl and adjacent methylene groups, which are crucial for understanding the reactivity of the molecule. The addition of a methyl group at the 5-position would likely influence the electronic distribution and steric hindrance, affecting the molecule's reactivity and the types of reactions it can undergo .

Chemical Reactions Analysis

Cyclohexane-1,3-dione and its derivatives participate in a variety of chemical reactions. For example, they can undergo Michael additions to nitro-olefins to form unique heterocyclic structures such as butenolide derivatives . The presence of a methyl group at the 5-position could influence the selectivity and outcome of such reactions, potentially leading to novel compounds with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-1,3-dione derivatives are influenced by their functional groups. The active methylene moiety and the dicarbonyl groups contribute to their reactivity. The introduction of a methyl group at the 5-position would affect the molecule's physical properties such as solubility, boiling point, and melting point, as well as its chemical reactivity. These properties are important for the practical application of these compounds in the synthesis of bioactive molecules .

Scientific Research Applications

Synthesis of Terpenoid and Steroid Intermediates

5-Methylcyclohexane-1,3-dione serves as a starting material in the synthesis of terpenoid and steroid compounds. For instance, it has been used in the efficient synthesis of 9-Methyl-5(10)-Octalin-1, 6-Dione, a valuable synthetic intermediate, obtained through a modified scheme for improved yield (Marshall et al., 1974).

Structural Analysis of Salts

The structure of salts, such as cyclohexane-1,3-dione dioxime hydrochloride, has been investigated using 5-Methylcyclohexane-1,3-dione. Studies on its NMR and IR spectra suggested the salt's enamine form of the oxime (Iwakura et al., 1970).

Development of Trifluoromethyl Building Blocks

This compound has been utilized in creating trifluoromethyl building blocks. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one from its sodium salt demonstrates its role in creating reactive intermediates for organic and heterocyclic compounds (Fadeyi & Okoro, 2008).

Anticancer Activity Research

Research into cyclohexane-1,3-dione derivatives, including 5-Methylcyclohexane-1,3-dione, has shown potential anticancer activity. In silico and in vitro studies demonstrated significant activity against breast cancer proteins (Chinnamanayakar et al., 2019).

Electrochemical Reduction Studies

The compound has been the subject of electrochemical studies, such as the reduction of 2-Methylcyclohexane-1, 3-dione at a stainless steel electrode in basic media, leading to valuable insights into its reduction behavior and applications (Sharma et al., 2014).

Multi-Component Reaction Synthesis

It has been used in multi-component reactions, such as in the synthesis of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, showcasing its versatility in creating complex organic structures (Barakat et al., 2016).

Synthesis of N-Confused Porphyrin Derivatives

Its reactivity with active methylene compounds, demonstrated in the synthesis of N-confused porphyrin derivatives, is another application in complex organic synthesis (Li et al., 2011).

Synthesis of Oxygen-Containing Heterocycles

Cyclohexan-1,3-dione derivatives, including 5-Methylcyclohexane-1,3-dione, are critical for synthesizing six-membered oxygen-containing heterocycles. These compounds are intermediate in creating natural products and bioactive molecules with various therapeutic activities (Sharma et al., 2020).

Pyrolysis and Combustion Studies

Studies on the pyrolysis and combustion of methylcyclohexane have provided insights into the combustion chemistry of cyclohexane derivatives, aiding in developing kinetic models for practical fuels (Wang et al., 2014).

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-methylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-2-6(8)4-7(9)3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIIMPQQPXUKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332467
Record name 5-methylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylcyclohexane-1,3-dione

CAS RN

4341-24-6
Record name 5-methylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylcyclohexane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Hydroxy-6-methyl-4-oxo-cyclohex-1-enecarboxylic acid methyl ester (600 g, 3.30 mol) is dissolved in NaOH solution (5 M, 3 L) and the solution is refluxed for 2 h. After cooling to RT, the mixture is acidified with H2SO4 (5 M) to pH 7 and extracted with EtOAc (4×1 L). The organic phase is washed with brine and dried over anhydrous Na2SO4. The solvent is evaporated and the residue is recrystallized from hexane to give 5-methyl-cyclohexane-1,3-dione (200 g, 49% yield).
Name
2-Hydroxy-6-methyl-4-oxo-cyclohex-1-enecarboxylic acid methyl ester
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
F Javier Sardina, AD Johnston, A Mourino… - The Journal of …, 1982 - ACS Publications
mol), 2, 6-dimethoxyphenol (5; 31 g, 0.20 mol), and methanesulfonic acid (40 mL) was reacted and worked up exactly as previously described. 5 The crude product 6 (R= tert-butyl; 42.5 …
Number of citations: 12 pubs.acs.org
D Sharma, M Kumar, P Das - Bioorganic Chemistry, 2021 - Elsevier
Cyclohexan-1,3-dione derivatives are versatile scaffolds for the synthesis of a variety of value-added organic molecules including heterocycles and natural products. Six-membered …
Number of citations: 14 www.sciencedirect.com
RG Cooks, DH Williams, KM Johnston… - Journal of the Chemical …, 1968 - pubs.rsc.org
Mass spectral and nmr data have shown that the products obtained by electrolysis in aqueous methanolic sodium hydroxide solution of 5-methyl- and 5-phenyl-cyclohexane-1,3-dione …
Number of citations: 7 pubs.rsc.org
K Wińska, M Grabarczyk, W Mączka, B Żarowska… - Applied Sciences, 2016 - mdpi.com
The aim of the study was to obtain biological active compounds during biotransformation. Three bicyclic halolactones with methylcyclohexane ring (2-chloro-4-methyl-9-oxabicyclo-[4.3.0…
Number of citations: 9 www.mdpi.com
Y Iwakura, K Uno, K Haga - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
Cyclohexane-1,3-dione dioxime hydrochloride was prepared and investigated with reference to its structure. Analysis and a study of its NMR and IR spectra suggested that the salt is the …
Number of citations: 1 www.journal.csj.jp
H Singh, G Khanna, JM Khurana - Tetrahedron Letters, 2016 - Elsevier
DBU catalyzed synthesis of fused 1,2,3-triazoles by [3+2] cycloaddition of aryl azides with activated cyclic C–H acids such as dimedone, cyclohexane-1,3-dione, 5-methylcyclohexane-1,…
Number of citations: 30 www.sciencedirect.com
P Saluja, A Chaudhary, JM Khurana - Tetrahedron Letters, 2014 - Elsevier
An efficient and practical route to novel fluorescent benzo[a]pyrano[2,3-c]phenazine framework has been developed by one-pot, four-component reaction of 2-hydroxynaphthalene-1,4-…
Number of citations: 52 www.sciencedirect.com
I Yoshio, U Keikichi, H Kazuo - Bulletin of the Chemical Society of Japan, 1970 - cir.nii.ac.jp
Cyclohexane-1, 3-dione dioxime hydrochloride was prepared and investigated with reference to its structure. Analysis and a study of its NMR and IR spectra suggested that the salt is …
Number of citations: 1 cir.nii.ac.jp
SR Ramadas, S Padmanabhan - Steroids, 1979 - Elsevier
2-Phenyl-6-methyl-4-oxo-4,5,6,7-tetrahydrobenz ofuran (II) is converted into racemic 2-phenyl-7-methyl-3-oxa-A-nor-14β-estra-1,5(10),6,8-tetraen-17α-ol (VIII). Recent publications on A-…
Number of citations: 9 www.sciencedirect.com
Y Nakamura, AM Burke, S Kotani, JW Ziller… - Organic …, 2010 - ACS Publications
Lycoperine A was synthesized through a highly convergent route in which a double alkylation of 2,6-dicyano-N-benzylpiperidine with the octahydroquinoline moiety gave the lycoperine …
Number of citations: 48 pubs.acs.org

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